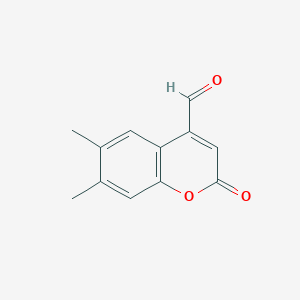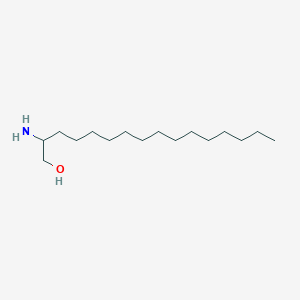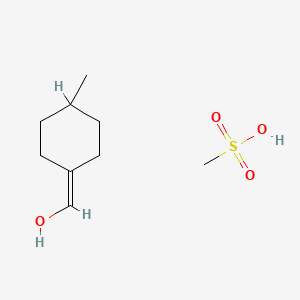![molecular formula C18H20Cl4N6O2 B14252612 N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea] CAS No. 242140-13-2](/img/structure/B14252612.png)
N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two urea groups connected by a hexane chain, with each urea group further bonded to a 3,5-dichloropyridinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] typically involves the reaction of hexane-1,6-diamine with 3,5-dichloropyridine-4-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 3,5-dichloropyridine-4-carbonyl chloride: This intermediate is synthesized by reacting 3,5-dichloropyridine with thionyl chloride.
Formation of the urea linkage: Hexane-1,6-diamine is reacted with 3,5-dichloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles.
Hydrolysis: The urea linkages can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyridine rings may also interact with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate biological pathways and lead to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N,N’-Hexane-1,6-diylbis[N’-(3,5-di-tert-butyl-4-hydroxyphenyl)urea]: Known for its antioxidant properties and used in polymer stabilization.
N,N’-Hexane-1,6-diylbis[N’-(3,5-dimethylphenyl)urea]: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] is unique due to the presence of dichloropyridinyl groups, which impart specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents on the pyridine or phenyl rings.
特性
CAS番号 |
242140-13-2 |
|---|---|
分子式 |
C18H20Cl4N6O2 |
分子量 |
494.2 g/mol |
IUPAC名 |
1-(3,5-dichloropyridin-4-yl)-3-[6-[(3,5-dichloropyridin-4-yl)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C18H20Cl4N6O2/c19-11-7-23-8-12(20)15(11)27-17(29)25-5-3-1-2-4-6-26-18(30)28-16-13(21)9-24-10-14(16)22/h7-10H,1-6H2,(H2,23,25,27,29)(H2,24,26,28,30) |
InChIキー |
KJROIEHKBKHJMX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Cl)NC(=O)NCCCCCCNC(=O)NC2=C(C=NC=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)


![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)

![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
